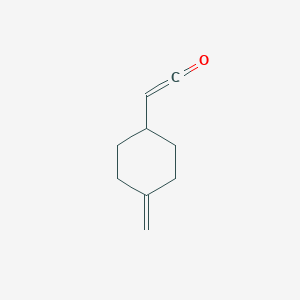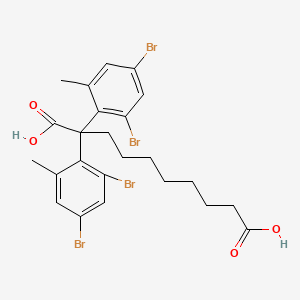
Decanedioic acid,bis(2,4-dibromo-6-carboxyphenyl)ester(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester (9CI) is a complex organic compound characterized by its two phenyl rings, each substituted with bromine and carboxylic acid groups, esterified to a decanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Decanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester typically involves the esterification of decanedioic acid with 2,4-dibromo-6-carboxyphenol under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, and at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Decanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester can undergo various chemical reactions, including:
Oxidation: The bromine atoms on the phenyl rings can be oxidized to form bromine radicals, which can further react with other molecules.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Bromine radicals, which can further react to form brominated compounds.
Reduction: Alcohols or aldehydes derived from the carboxylic acid groups.
Substitution: Hydroxylated or aminated derivatives of the phenyl rings.
Applications De Recherche Scientifique
Decanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules, including polymers and dendrimers.
Biology: The compound's bromine atoms make it useful in biological studies, such as labeling or tracking biological molecules.
Medicine: Its potential as a precursor for pharmaceuticals is being explored, particularly in the development of new drugs with bromine-containing structures.
Industry: The compound's unique properties may be harnessed in materials science for the creation of advanced materials with specific functionalities.
Mécanisme D'action
The mechanism by which Decanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester exerts its effects depends on its specific application. For example, in biological studies, the bromine atoms can interact with biological targets, such as enzymes or receptors, leading to specific biological responses. The exact molecular targets and pathways involved would depend on the context of the study and the specific biological system being investigated.
Comparaison Avec Des Composés Similaires
Decanedioic acid, bis(2,4-dibromo-6-carboxyphenyl) ester is unique due to its combination of bromine and carboxylic acid groups on phenyl rings. Similar compounds include:
Decanedioic acid, bis(2,4-dibromophenyl) ester: Lacks the carboxylic acid groups.
Decanedioic acid, bis(2,4-dichlorophenyl) ester: Contains chlorine instead of bromine.
Decanedioic acid, bis(2,4-dinitrophenyl) ester: Contains nitro groups instead of bromine.
Propriétés
Formule moléculaire |
C24H26Br4O4 |
|---|---|
Poids moléculaire |
698.1 g/mol |
Nom IUPAC |
2,2-bis(2,4-dibromo-6-methylphenyl)decanedioic acid |
InChI |
InChI=1S/C24H26Br4O4/c1-14-10-16(25)12-18(27)21(14)24(23(31)32,9-7-5-3-4-6-8-20(29)30)22-15(2)11-17(26)13-19(22)28/h10-13H,3-9H2,1-2H3,(H,29,30)(H,31,32) |
Clé InChI |
HFOKREJDELAIOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(CCCCCCCC(=O)O)(C2=C(C=C(C=C2C)Br)Br)C(=O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-methyl-5-oxo-1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),6,8-tetraen-7-yl)acetamide](/img/structure/B15348288.png)
![1-[4-[2-(2-bromo-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348296.png)
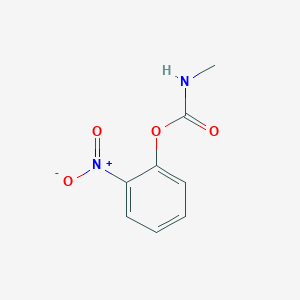
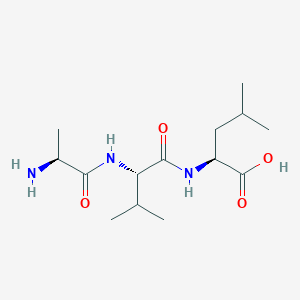
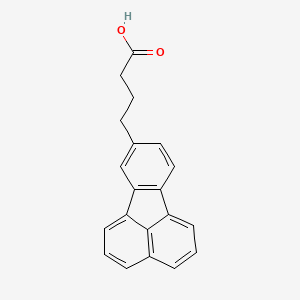
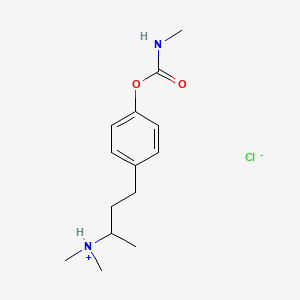
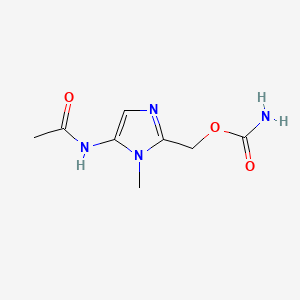
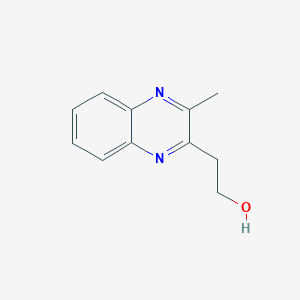

![(1S)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B15348335.png)

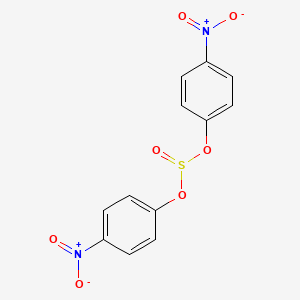
![Disodium 7-amino-4-hydroxy-8-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate](/img/structure/B15348352.png)
